molecular formula C5H2F5O2- B13758489 (E)-3,4,5,5,5-pentafluoropent-3-enoate

(E)-3,4,5,5,5-pentafluoropent-3-enoate

Cat. No.: B13758489
M. Wt: 189.06 g/mol
InChI Key: LXLSCUIGXWSTAC-DUXPYHPUSA-M
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Description

(E)-3,4,5,5,5-pentafluoropent-3-enoate is an organic compound characterized by the presence of a pentafluorinated carbon chain and an enoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoate typically involves the fluorination of a suitable precursor followed by the introduction of the enoate group. One common method involves the use of pentafluoropropene as a starting material, which undergoes a series of reactions including halogen exchange and esterification to yield the desired compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4,5,5,5-pentafluoropent-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enoate group to an alkane or alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropentanoic acid, while reduction could produce pentafluoropentanol.

Scientific Research Applications

(E)-3,4,5,5,5-pentafluoropent-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (E)-3,4,5,5,5-pentafluoropent-3-enoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The enoate group can participate in various biochemical reactions, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,4,4,5,5-pentafluoropent-2-enoate
  • (E)-3,3,4,5,5-pentafluoropent-2-enoate
  • (E)-3,4,5,5,5-pentafluoropent-2-enoate

Uniqueness

(E)-3,4,5,5,5-pentafluoropent-3-enoate is unique due to the specific positioning of the fluorine atoms and the enoate group, which confer distinct chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H2F5O2-

Molecular Weight

189.06 g/mol

IUPAC Name

(E)-3,4,5,5,5-pentafluoropent-3-enoate

InChI

InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/p-1/b4-2+

InChI Key

LXLSCUIGXWSTAC-DUXPYHPUSA-M

Isomeric SMILES

C(/C(=C(/C(F)(F)F)\F)/F)C(=O)[O-]

Canonical SMILES

C(C(=C(C(F)(F)F)F)F)C(=O)[O-]

Origin of Product

United States

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